molecular formula C24H22N4O3S B603944 N-{3-[benzyl(2-thienylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide CAS No. 1120220-63-4

N-{3-[benzyl(2-thienylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide

Katalognummer: B603944
CAS-Nummer: 1120220-63-4
Molekulargewicht: 446.5g/mol
InChI-Schlüssel: IQRRVSYQUVZVIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[benzyl(2-thienylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is a complex organic compound that features a quinazoline core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of multiple functional groups, including a quinazoline ring, a thienyl group, and an amide linkage, makes it a versatile molecule for various chemical reactions and applications.

Eigenschaften

CAS-Nummer

1120220-63-4

Molekularformel

C24H22N4O3S

Molekulargewicht

446.5g/mol

IUPAC-Name

N-[3-[benzyl(thiophene-2-carbonyl)amino]propyl]-4-oxo-3H-quinazoline-2-carboxamide

InChI

InChI=1S/C24H22N4O3S/c29-22-18-10-4-5-11-19(18)26-21(27-22)23(30)25-13-7-14-28(16-17-8-2-1-3-9-17)24(31)20-12-6-15-32-20/h1-6,8-12,15H,7,13-14,16H2,(H,25,30)(H,26,27,29)

InChI-Schlüssel

IQRRVSYQUVZVIZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CCCNC(=O)C2=NC3=CC=CC=C3C(=O)N2)C(=O)C4=CC=CS4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[benzyl(2-thienylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a Friedel-Crafts acylation reaction using thiophene and an appropriate acyl chloride.

    Amide Bond Formation: The final step involves the coupling of the quinazoline derivative with a benzyl-protected thienylcarbonyl amine using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-{3-[benzyl(2-thienylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinazoline ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, aryl halides, nucleophiles

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydroxyl derivatives

    Substitution: Various alkyl or aryl-substituted derivatives

Wissenschaftliche Forschungsanwendungen

N-{3-[benzyl(2-thienylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its complex structure and functional groups that may interact with biological targets.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound’s unique structure can be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of N-{3-[benzyl(2-thienylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thienyl group may enhance binding affinity through π-π interactions with aromatic residues in the target protein. The amide linkage provides stability and rigidity to the molecule, ensuring proper orientation for effective binding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-{3-[benzyl(2-furylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide: Similar structure but with a furan ring instead of a thienyl ring.

    N-{3-[benzyl(2-pyridylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide: Similar structure but with a pyridine ring instead of a thienyl ring.

Uniqueness

The presence of the thienyl group in N-{3-[benzyl(2-thienylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide imparts unique electronic properties and potential for π-π interactions, which may enhance its binding affinity and specificity towards certain biological targets compared to its analogs with furan or pyridine rings.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.